trans-1-Fluoro-1-propene
Overview
Description
trans-1-Fluoro-1-propene: is an organic compound with the chemical formula C3H5F . It is a colorless gas with a distinct smell and is insoluble in water but soluble in organic solvents . The compound is characterized by the trans configuration, where the fluorine atom and the hydrogen atom on the double bond are on opposite sides .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-1-Fluoro-1-propene can be synthesized by the reaction of fluoroform and propylene under the catalysis of hydrofluoric acid at high temperatures . This method involves the dehydrofluorination of fluoroform in the presence of a strong acid catalyst.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as the laboratory preparation, utilizing large-scale reactors and optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: trans-1-Fluoro-1-propene undergoes various chemical reactions, including:
Addition Reactions: The double bond in this compound makes it reactive towards addition reactions with halogens, hydrogen halides, and other electrophiles.
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Halogenation: Reacting with halogens like chlorine or bromine in the presence of light or a catalyst.
Hydrohalogenation: Addition of hydrogen halides such as hydrogen chloride or hydrogen bromide.
Major Products Formed:
Dihalides: Formed from halogenation reactions.
Haloalkanes: Formed from hydrohalogenation reactions.
Scientific Research Applications
trans-1-Fluoro-1-propene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of other organic compounds.
Catalysis Research: Due to its unique structure, it is used in studying catalytic processes and reaction mechanisms.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of trans-1-Fluoro-1-propene involves its reactivity towards electrophiles and nucleophiles due to the presence of the double bond and the fluorine atom. The molecular targets include various organic molecules that can undergo addition or substitution reactions with this compound .
Comparison with Similar Compounds
cis-1-Fluoro-1-propene: The cis isomer of 1-Fluoro-1-propene, where the fluorine and hydrogen atoms are on the same side of the double bond.
1-Fluoro-1-propene: The general form without specifying the cis or trans configuration.
Uniqueness: trans-1-Fluoro-1-propene is unique due to its trans configuration, which affects its physical and chemical properties, such as boiling point, reactivity, and solubility compared to its cis isomer .
Properties
IUPAC Name |
(E)-1-fluoroprop-1-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F/c1-2-3-4/h2-3H,1H3/b3-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGCZWVJDRIHNC-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
60.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20327-65-5 | |
Record name | trans-1-Fluoro-1-propene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020327655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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